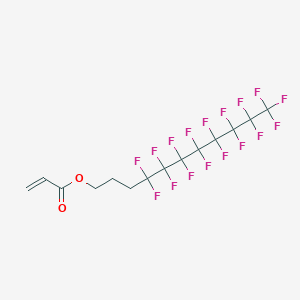
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)
概要
説明
1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate): is a chemical compound widely used in coordination chemistry as a ligand. It is known for its bulky and highly basic diphosphine properties, making it an essential component in various catalytic processes .
作用機序
Target of Action
The primary target of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) are transition metals, as it acts as a ligand in coordination chemistry . It forms complexes with these metals, providing coordination sites and stabilizing low oxidation state metals .
Mode of Action
This compound interacts with its targets (transition metals) by forming complexes. It is involved in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These interactions result in changes to the metal’s oxidation state and its reactivity .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a role in the decarbonylation of allylic esters and the synthesis of 1,3-dienes . It is also involved in cycloaddition reactions and carbonylation reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in nonpolar organic solvents . This suggests that it may have good bioavailability in nonpolar environments.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reaction it is involved in. For example, in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, the compound facilitates the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) can be influenced by environmental factors. It is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is also sensitive to heat and can combust when exposed to high temperatures .
生化学分析
Biochemical Properties
It is known to be used as a ligand for Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .
Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like palladium chloride and nickel chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Metal-phosphine complexes.
科学的研究の応用
1,2-Bis(dicyclohexylphosphino)ethane is extensively used in scientific research, including:
類似化合物との比較
- 1,3-Bis(dicyclohexylphosphino)propane
- 1,4-Bis(dicyclohexylphosphino)butane
- 1,2-Bis(diphenylphosphino)ethane
Comparison: 1,2-Bis(dicyclohexylphosphino)ethane is unique due to its bulky and highly basic nature, which provides steric hindrance and enhances the stability of metal complexes. Compared to similar compounds, it offers better performance in specific catalytic reactions, such as the decarbonylative C-H coupling and cross-coupling reactions .
特性
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMUOAMAMSRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48B2F8P2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)


